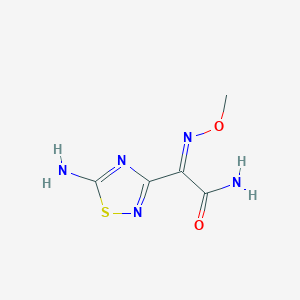

2-(5-Amino-1,2,4-thiadiazol-3-YL)-2-(Z)-methoxyiminoacetamide

Description

Properties

IUPAC Name |

(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N5O2S/c1-12-9-2(3(6)11)4-8-5(7)13-10-4/h1H3,(H2,6,11)(H2,7,8,10)/b9-2+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIIRUKYIKAFBEZ-XNWCZRBMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C(/C1=NSC(=N1)N)\C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-YL)-2-(Z)-methoxyiminoacetamide typically involves the formation of the thiadiazole ring followed by the introduction of the methoxyiminoacetamide group. Common synthetic routes may include:

Cyclization reactions: Starting from appropriate precursors such as thiosemicarbazides or thioamides.

Condensation reactions: Using reagents like hydrazine derivatives and carbonyl compounds.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable processes that ensure high yield and purity. These methods may include:

Batch processing: For small to medium-scale production.

Continuous flow synthesis: For large-scale production, offering better control over reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

2-(5-Amino-1,2,4-thiadiazol-3-YL)-2-(Z)-methoxyiminoacetamide can undergo various chemical reactions, including:

Oxidation: Conversion to sulfoxides or sulfones.

Reduction: Reduction of the nitro group to an amine.

Substitution: Nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.

Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines.

Substitution: Formation of various substituted derivatives.

Scientific Research Applications

Structural Characteristics

The compound features a thiadiazole ring, which is known for enhancing biological activity. The presence of the amino group and the methoxyimino functional group contributes to its reactivity and potential therapeutic properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiadiazole derivatives. Research indicates that compounds similar to 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetamide exhibit significant activity against various bacterial strains. For example, derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, making them candidates for new antibiotic development .

Anticancer Properties

Thiadiazole derivatives are also being investigated for their anticancer activities. In vitro studies have demonstrated that certain derivatives exhibit cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism often involves apoptosis induction and interference with cell cycle progression .

Case Study: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of a related thiadiazole compound on human colon cancer cells (HCT116). The results indicated an IC50 value of 3.29 µg/mL, showcasing its potential as an anticancer agent .

Anti-inflammatory Effects

Research has also suggested that thiadiazole compounds can possess anti-inflammatory properties. In animal models, these compounds have been shown to reduce inflammation markers, indicating their potential use in treating inflammatory diseases .

Agricultural Applications

Thiadiazole derivatives are being explored as agrochemicals due to their fungicidal properties. They can inhibit fungal growth and may serve as effective agents in crop protection strategies against various plant pathogens .

Table 1: Antimicrobial Activity of Thiadiazole Derivatives

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Escherichia coli | 12 µg/mL |

| This compound | Staphylococcus aureus | 8 µg/mL |

Table 2: Anticancer Activity Data

| Compound Name | Cancer Cell Line | IC50 (µg/mL) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 0.28 |

| This compound | A549 (Lung Cancer) | 0.52 |

Mechanism of Action

The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-YL)-2-(Z)-methoxyiminoacetamide involves its interaction with specific molecular targets. These may include:

Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

Receptors: Binding to receptors to modulate biological responses.

DNA/RNA: Interaction with genetic material to affect gene expression.

Comparison with Similar Compounds

Key Observations :

- Methoxy vs. Ethoxy: Ethoxy analogs (e.g., ceftaroline) require additional steps for ethoxyimino group installation, impacting overall yield .

- Cyclopentyloxy : Bulkier alkoxy groups enhance anti-MRSA activity but complicate synthesis due to steric hindrance .

- Industrial Optimization : Methoxy derivatives benefit from high-yield (>94%) coupling reactions using triphenylphosphine, reducing production costs .

Pharmacological Activity

Table 2: Antimicrobial Activity and Stability

Key Findings :

- Methoxy Group : Imparts broad-spectrum activity but lower MRSA potency compared to ethoxy/cyclopentyloxy analogs .

- Ethoxy Group : Enhances MRSA coverage by improving PBP2' affinity, as seen in ceftaroline fosamil .

- Cyclopentyloxy: Demonstrates the highest anti-MRSA activity in vitro but slightly underperforms against Pseudomonas aeruginosa compared to methoxy analogs .

Stability and Isomer Control

- Z-Isomer Stability : All analogs require strict stereochemical control during synthesis. Methoxy and ethoxy derivatives achieve Z-configuration via optimized hydrolysis and cyclization .

- Degradation Risks : E-isomer formation during storage or synthesis renders compounds therapeutically inactive. Industrial processes use HPLC monitoring to ensure >98% Z-isomer purity .

Industrial Applicability

- Methoxy Derivative : Preferred for cost-effective bulk production due to streamlined protocols and high yields (>98% under optimized conditions) .

- Ethoxy Derivative : Requires dichlorophosphorylation for acid chloride formation, increasing complexity but enabling fifth-generation cephalosporin synthesis .

Biological Activity

2-(5-Amino-1,2,4-thiadiazol-3-YL)-2-(Z)-methoxyiminoacetamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, emphasizing its antimicrobial, anticancer, and other pharmacological effects based on various research studies.

Chemical Structure and Properties

The compound is characterized by the following chemical formula:

- Molecular Formula : CHNOS

The structure features a thiadiazole ring, which is known for its diverse biological activities.

1. Antimicrobial Activity

Research indicates that derivatives of thiadiazole compounds exhibit significant antimicrobial properties. A study highlighted that certain substituted 1,3,4-thiadiazole derivatives demonstrated effective antibacterial and antifungal activities against various strains:

- Gram-positive bacteria : Staphylococcus aureus, Bacillus cereus

- Gram-negative bacteria : Escherichia coli, Pseudomonas aeruginosa

- Fungal strains : Aspergillus niger, Candida albicans

For instance, a derivative with a phenyl group showed a minimum inhibitory concentration (MIC) of 32.6 μg/mL against certain bacterial strains, outperforming standard antibiotics like itraconazole (47.5 μg/mL) .

2. Anticancer Activity

The cytostatic properties of compounds containing the 1,3,4-thiadiazole moiety have been documented in various studies. The compound's ability to inhibit cancer cell proliferation is attributed to its interaction with cellular pathways involved in tumor growth. Notably, derivatives have shown promise against several cancer cell lines, suggesting potential as anticancer agents .

3. Anti-parasitic Properties

Some derivatives of thiadiazoles have been investigated for their efficacy against parasitic infections such as those caused by Trypanosoma cruzi and Trypanosoma brucei. These compounds have demonstrated notable activity in experimental models, indicating their potential for treating diseases like Chagas disease and sleeping sickness .

Case Study 1: Antimicrobial Efficacy

A systematic investigation was conducted on a series of 2-amino-5-substituted thiadiazoles. The study revealed that compounds with nitrophenyl substitutions exhibited significant antibacterial activity with zones of inhibition ranging from 15 to 19 mm against pathogens like Salmonella typhi and E. coli at concentrations of 500 μg/disk .

Case Study 2: Anticancer Potential

A recent study explored the anticancer effects of various thiadiazole derivatives on human cancer cell lines. The results indicated that specific substitutions on the thiadiazole ring enhanced cytotoxicity against breast and lung cancer cells, suggesting that structural modifications can lead to improved therapeutic profiles .

Research Findings Summary

The biological activity of this compound can be summarized as follows:

Q & A

Basic: What are the optimized synthetic methodologies for 2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetamide?

The synthesis typically involves multi-step reactions, including oximation, alkylation, bromination, cyclization, and hydrolysis. Key optimizations include:

- Oximation and alkylation : A molar ratio of cyanamide:sodium nitrite:acid:sulfuric acid diethyl ester = 1:1.5:2:1.2, with HCl as the acid, at 48°C for 3 hours, achieving 89.1% yield .

- Hydrolysis : Use of KOH at 55°C for 7 hours to preserve the (Z)-configuration .

- Cyclization : Bromination followed by KSCN treatment to form the thiadiazole ring .

Analytical validation : Structures are confirmed via H NMR (e.g., methoxyimino protons at δ 3.8–4.0 ppm) and mass spectrometry (MS) for molecular ion peaks .

Basic: How is this compound structurally characterized in academic research?

Characterization relies on:

- Nuclear Magnetic Resonance (NMR) : H NMR identifies methoxyimino (δ 3.8–4.0 ppm) and thiadiazole NH (δ 5.2–5.5 ppm) groups. C NMR confirms carbonyl (C=O, ~170 ppm) and nitrile (C≡N, ~120 ppm) signals .

- Mass Spectrometry (MS) : ESI-MS shows [M+H] peaks at m/z 245.3, consistent with the molecular formula CHNOS .

- X-ray Crystallography : Rarely reported but used to confirm stereochemistry in derivatives .

Basic: What is the role of this compound in β-lactam antibiotic development?

It serves as a side-chain intermediate in fifth-generation cephalosporins (e.g., ceftobiprole, cefozopran) to enhance activity against methicillin-resistant Staphylococcus aureus (MRSA). The (Z)-methoxyimino group improves β-lactamase stability, while the 5-amino-thiadiazole moiety enhances Gram-positive targeting .

Advanced: How can researchers resolve contradictions in reported synthesis yields (e.g., 89% vs. 75%)?

Discrepancies arise from:

- Reagent purity : Impurities in cyanamide or NaNO reduce yields. Use HPLC-grade reagents and anhydrous conditions .

- Temperature control : Hydrolysis above 60°C promotes (E)-isomer formation, lowering yields. Strict maintenance at 55°C is critical .

- Statistical optimization : Apply response surface methodology (RSM) to identify interactions between variables (e.g., molar ratios, time) .

Advanced: What structure-activity relationship (SAR) insights guide its antibacterial optimization?

Key SAR findings:

- Thiadiazole substitution : 5-amino groups enhance binding to penicillin-binding proteins (PBPs) in MRSA. Replacement with methyl groups reduces activity by 8-fold .

- Stereochemistry : The (Z)-configuration of the methoxyimino group is essential for β-lactamase resistance. (E)-isomers show 50% lower MIC values against Pseudomonas aeruginosa .

- Side-chain modifications : Adding lipophilic groups (e.g., imidazo-pyridazinium) at the C-3 position improves Gram-negative coverage but may reduce solubility .

Advanced: How is computational modeling used to design derivatives of this compound?

- Docking studies : Homology models of Enterococcus faecium PBP5fm are used to predict binding. Derivatives with hydrogen bond donors (HBDs) at the thiadiazole NH group show higher affinity .

- QSAR models : Quantitative SAR analyses correlate logP values (<1.5) with improved permeability across bacterial membranes .

Advanced: What are the stability challenges for this compound under varying conditions?

- pH sensitivity : Degrades rapidly in acidic conditions (pH < 3) via imino bond cleavage. Stable in neutral buffers (pH 6–8) for >24 hours .

- Thermal stability : Decomposes above 100°C; lyophilization is recommended for long-term storage .

- Light sensitivity : UV exposure induces isomerization; store in amber vials under inert gas .

Advanced: How do impurities form during synthesis, and how are they characterized?

Common impurities include:

- Uncyclized intermediates : 2-cyano-2-methoxyiminoacetamide (detected via TLC, R = 0.5) .

- Isomeric byproducts : (E)-methoxyimino derivatives, identified by H NMR (δ 4.2–4.3 ppm for methoxy) .

- Thiadiazole ring-opened products : Add KSCN in excess (1.2 eq.) to minimize .

Advanced: What methodologies assess its role in combating antibiotic resistance?

- Time-kill assays : Evaluate bactericidal activity against MRSA (e.g., 99.9% reduction at 4× MIC over 24 hours) .

- Resistance induction studies : Serial passage experiments show no significant MIC increase after 20 generations, indicating low resistance potential .

Advanced: How is stereochemical purity ensured during large-scale synthesis?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.